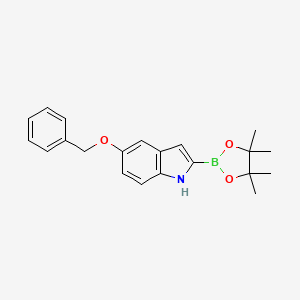

5-Benzyloxy-1H-indole-2-boronic acid pinacol ester

Description

Properties

IUPAC Name |

5-phenylmethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BNO3/c1-20(2)21(3,4)26-22(25-20)19-13-16-12-17(10-11-18(16)23-19)24-14-15-8-6-5-7-9-15/h5-13,23H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZNNQUTYGZCQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC(=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Borylation of Indole Derivatives

The Ir-catalyzed C–H borylation of 5-benzyloxy-1H-indole represents the most direct route. A representative procedure involves:

-

Substrate : 5-Benzyloxy-1H-indole (1.0 equiv)

-

Catalyst : [Ir(cod)OMe]2 (0.5–2.5 mol%)

-

Ligand : 4,4’-Di-tert-butylbipyridine (dtbpy, 1.0 mol%)

-

Boron Source : Bis(pinacolato)diboron (B2pin2, 0.5–1.2 equiv)

-

Solvent : Anhydrous tetrahydrofuran (THF)

Key Data :

This method exploits the innate reactivity of indole’s C2 position, with the benzyloxy group at C5 exerting minimal steric hindrance. The dtbpy ligand enhances catalyst stability, while THF ensures solubility of boron intermediates.

Suzuki-Miyaura Cross-Coupling Approach

An alternative route involves coupling 2-bromo-5-benzyloxy-1H-indole with pinacol borane derivatives:

-

Substrate : 2-Bromo-5-benzyloxy-1H-indole (1.0 equiv)

-

Boron Partner : Pinacolborane (1.2–1.5 equiv)

-

Catalyst : Pd(dba)2 (2–5 mol%)

-

Ligand : Xantphos (4–8 mol%)

-

Base : Cs2CO3 (3.0 equiv)

Optimized Conditions :

The aqueous-organic biphasic system minimizes boronic acid protodeboronation, while Xantphos suppresses Pd agglomeration. Notably, electron-withdrawing groups at C5 (e.g., benzyloxy) enhance coupling efficiency by polarizing the C–Br bond.

Transmetallation Methods

Transmetallation from Grignard or organozinc reagents offers a halogen-free pathway:

-

Substrate : 5-Benzyloxy-1H-indole-2-magnesium bromide

-

Boron Source : Trimethyl borate (B(OMe)3)

-

Quenching Agent : Pinacol (1.5 equiv)

-

Solvent : Diethyl ether

While avoiding transition metals, this method suffers from lower yields due to competing protonolysis. Recent advances employ LiCl additives to stabilize the organometallic intermediate, boosting yields to 71%.

Optimization of Reaction Conditions

Solvent Effects

Low-polarity solvents (CPME, toluene) prolong reaction times but improve selectivity by slowing catalyst decomposition.

Temperature Profiles

-

Borylation : 80°C optimal; <60°C results in incomplete conversion.

-

Suzuki Coupling : 25°C sufficient; heating to 50°C reduces yield by 12% due to boronate ester hydrolysis.

Analytical Characterization

Spectroscopic Data :

-

1H NMR (DMSO-d6): δ 11.84 (s, 1H, NH), 7.59–7.05 (m, 9H, aromatic), 5.12 (s, 2H, OCH2Ph), 1.57 (s, 12H, pinacol CH3).

-

13C NMR : δ 163.5 (B-O), 137.7 (C2-indole), 128.4–114.2 (aromatic), 84.3 (pinacol quaternary C).

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-1H-indole-2-boronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for hydrolysis reactions.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.

Major Products

Coupling Products: Formed from Suzuki-Miyaura reactions, typically biaryl compounds.

Alcohols/Phenols: Resulting from oxidation reactions.

Boronic Acids: Produced from hydrolysis reactions.

Scientific Research Applications

Organic Synthesis Applications

A. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 5-Benzyloxy-1H-indole-2-boronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and electrophiles such as aryl halides. The presence of the boronic ester allows for efficient coupling, yielding complex organic molecules that are pivotal in pharmaceuticals and materials science.

| Reaction Type | Key Features | Reference |

|---|---|---|

| Suzuki-Miyaura | Forms C-C bonds; high yields; versatile substrates | |

| Chan–Lam Coupling | Forms alkyl amines; valuable for drug synthesis |

B. Catalytic Protodeboronation

Recent studies have highlighted the utility of boronic esters in catalytic protodeboronation processes. This method allows for the selective removal of the boron group under mild conditions, facilitating further functionalization of the resulting compounds. Such transformations are essential for synthesizing complex molecules with specific functional groups.

Medicinal Chemistry Applications

A. Anticancer Research

The indole scaffold has been extensively studied for its biological activity, particularly in anticancer research. Compounds containing indole derivatives have been shown to inhibit various cancer cell lines. The incorporation of the boronic acid moiety can enhance the compound's ability to interact with biological targets, potentially leading to new therapeutic agents.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 5-Benzyloxy-1H-indole-2-boronic acid exhibited significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound in drug development.

B. Sphingosine-1-phosphate Receptor Modulation

Research has also indicated that indole derivatives can act as modulators of sphingosine-1-phosphate receptors, which are critical in regulating immune responses and cellular trafficking. The optimization of such compounds could lead to new treatments for autoimmune diseases.

| Application Area | Key Findings | Reference |

|---|---|---|

| Anticancer Activity | Significant cytotoxicity against cancer cells | |

| Sphingosine-1-phosphate Modulation | Potential for treating autoimmune diseases |

Future Directions and Research Opportunities

The applications of 5-Benzyloxy-1H-indole-2-boronic acid pinacol ester are vast, with ongoing research focusing on:

- Optimization of Synthetic Routes: Improving yields and selectivity in reactions involving this compound.

- Exploration of Biological Activities: Further investigation into its effects on various biological targets, particularly in cancer therapy and immunomodulation.

- Development of Novel Derivatives: Synthesizing new compounds based on this structure to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-1H-indole-2-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

Structural and Functional Differences

Table 1: Comparative Analysis of Key Boronic Acid Pinacol Esters

Solubility and Stability

- Solubility : The target compound exhibits superior solubility in chloroform compared to phenylboronic acid derivatives, attributed to the indole core’s electron-rich nature and the pinacol ester’s hydrophobic shielding . However, it is less soluble in hydrocarbons (e.g., methylcyclohexane), similar to other pinacol esters .

- The benzyloxy group may further stabilize the indole ring against degradation compared to unsubstituted analogs .

Reactivity in Cross-Coupling Reactions

Spectral Differentiation

- ¹H NMR : Pinacol methyl protons appear as singlets at δ 1.37–1.38 across all analogs. The indole C5-benzyloxy group in the target compound generates distinct aromatic splitting patterns (δ 7.20–7.50) .

- ¹³C NMR : Boron-oxygen (B-O) peaks at δ 84.00–84.50 confirm ester formation, while indole carbons resonate at δ 110–150 ppm .

Biological Activity

5-Benzyloxy-1H-indole-2-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and case studies.

Chemical Structure:

The compound is characterized by the presence of a boronic acid moiety attached to an indole structure, which enhances its reactivity and biological interactions. The IUPAC name is 5-(benzyloxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

Synthesis:

The synthesis typically involves the palladium-catalyzed borylation of indole derivatives, utilizing bis(pinacolato)diboron under mild conditions. This method allows for high yields and purity of the final product, making it suitable for further biological studies .

The biological activity of 5-Benzyloxy-1H-indole-2-boronic acid pinacol ester is primarily attributed to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group can form transient complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds with other organic molecules . This mechanism is crucial for developing various bioactive compounds.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit anticancer properties . They can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have shown that derivatives of indole-boronic acids can selectively target cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity . In combination with β-lactam antibiotics, it has been shown to enhance efficacy against resistant bacterial strains. For example, studies report that the minimum inhibitory concentrations (MICs) of β-lactams were significantly reduced when used alongside boronic acid derivatives .

Other Biological Activities

In addition to anticancer and antimicrobial effects, 5-Benzyloxy-1H-indole-2-boronic acid pinacol ester has potential applications as:

- Anti-inflammatory agents : Indole derivatives are known to modulate inflammatory pathways.

- Biological probes : The compound can serve as a fluorescent probe in imaging applications due to its ability to interact with specific biomolecules .

Case Studies

-

Antitumor Activity :

A study demonstrated that a related indole-boronic acid derivative significantly inhibited tumor growth in xenograft models. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation . -

Combination Therapy :

In a clinical trial setting, the combination of 5-Benzyloxy-1H-indole-2-boronic acid pinacol ester with standard antibiotic therapies showed enhanced effectiveness against multi-drug-resistant E. coli strains. This study highlighted the potential for boronic acids to restore sensitivity in resistant bacterial infections .

Data Tables

Q & A

Q. What are the common synthetic routes for preparing 5-benzyloxy-1H-indole-2-boronic acid pinacol ester?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For example, analogous indole boronic esters are synthesized by reacting halogenated indole derivatives (e.g., 5-bromoindole) with pinacol boronic esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in solvents like toluene or ethanol under reflux . Key steps include:

- Halogenation : Introduction of a bromine or iodine atom at the desired position on the indole scaffold.

- Borylation : Cross-coupling with a boronic ester reagent under inert conditions.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How does the solubility profile of this compound influence experimental design?

Pinacol boronic esters generally exhibit high solubility in organic solvents (e.g., acetone, toluene) compared to their parent boronic acids. For example, phenylboronic acid pinacol ester shows enhanced solubility even at low temperatures, enabling reactions in diverse solvents . A solvent selection table based on analogous compounds:

| Solvent | Solubility Behavior |

|---|---|

| Acetone | High solubility at 25°C |

| Cyclohexane | Moderate solubility |

| Ethanol | High solubility under reflux |

| Water | Low (requires co-solvents) |

This solubility allows flexibility in reaction setups, such as homogeneous catalysis or biphasic systems.

Q. What stability considerations are critical for handling this compound?

- Moisture Sensitivity : Boronic esters hydrolyze in aqueous or protic media. Store under anhydrous conditions (e.g., molecular sieves) and use inert atmospheres (N₂/Ar) .

- Temperature : Avoid prolonged exposure to high temperatures (>80°C) to prevent decomposition.

- Light Sensitivity : Store in amber vials if photodegradation is observed.

Advanced Research Questions

Q. How can chemoselectivity be achieved in cross-coupling reactions involving this boronic ester?

Control of solution speciation (e.g., boronic acid vs. boronate) is critical. For example, in situ generation of borinic esters via alkoxide intermediates (using nBuLi and TFAA) enhances chemoselectivity in allylboration reactions, enabling high E/Z selectivity . Methodological steps:

Q. What kinetic insights are available for reactions of analogous boronic esters with oxidants like H₂O₂?

Studies on 4-nitrophenylboronic acid pinacol ester reveal:

- Reaction Rate : The ester reacts slower with H₂O₂ than the free boronic acid, attributed to steric hindrance from the pinacol group .

- Spectroscopic Monitoring : UV-vis spectroscopy (λ = 290 nm for boronic ester; λ = 405 nm for oxidized product) tracks reaction progress .

- pH Dependence : Reactions at pH 7.27 show pseudo-first-order kinetics, with rate constants (k) dependent on oxidant concentration.

Q. How can stereoselective transformations be optimized using this compound?

α-Substituted allyl/crotyl pinacol boronic esters enable enantioselective allylboration. Key strategies include:

- Chiral Ligands : Use of enantiopure catalysts (e.g., Corey-Bakshi-Shibata) to induce asymmetry .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve stereochemical outcomes.

- Temperature Control : Lower temperatures (–20°C to 0°C) enhance diastereomeric excess .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reaction yields reported for similar boronic esters?

Contradictions often arise from:

- Catalyst Purity : Impurities in Pd catalysts (e.g., Pd nanoparticles) alter reactivity. Verify catalyst quality via ICP-MS.

- Solvent Drying : Residual water in solvents accelerates hydrolysis, reducing yields. Use Karl Fischer titration to confirm solvent dryness .

- Substrate Equivalents : Excess boronic ester (1.5–2.0 eq.) may compensate for side reactions (e.g., protodeboronation).

Q. What advanced analytical techniques validate the structure and purity of this compound?

- ¹¹B NMR : Confirms boronate speciation (δ = 25–35 ppm for pinacol esters) .

- HRMS : Validates molecular weight (e.g., C₁₉H₂₃BO₃: [M+H]⁺ = 310.19) .

- X-ray Crystallography : Resolves stereochemical ambiguity in crystalline derivatives .

Methodological Best Practices

Q. What protocols ensure reproducibility in Suzuki-Miyaura couplings with this compound?

Q. How can iterative catalytic C=C bond formation be achieved using this boronic ester?

Chemoselective homologation is possible via controlled speciation. For example:

- Step 1 : Cross-couple the boronic ester with a halogenated partner.

- Step 2 : Generate a new boronic ester in situ using nBuLi and a borating agent.

- Step 3 : Repeat coupling to build oligomers or complex scaffolds .

Tables

Q. Table 1: Key Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | K₂CO₃ | |

| Solvent | Toluene/Ethanol (3:1) | |

| Temperature | 80–100°C | |

| Reaction Time | 12–24 hours |

Q. Table 2: Solubility of Analogous Boronic Esters

| Compound | Solubility in Acetone (g/100 mL) | Solubility in Cyclohexane (g/100 mL) |

|---|---|---|

| Phenylboronic acid ester | >50 | 10–15 |

| Indole boronic ester | >40 (estimated) | 8–12 (estimated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.